6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol
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Overview
Description
6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL is a heterocyclic compound that features both quinoline and oxadiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which have antimicrobial activities.
Uniqueness
6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL is unique due to its combined quinoline and oxadiazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C13H11N3O2 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H11N3O2/c1-7-3-4-11-9(5-7)6-10(13(17)15-11)12-14-8(2)18-16-12/h3-6H,1-2H3,(H,15,17) |
InChI Key |
GWYLAFYNBXGEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C |
Origin of Product |
United States |
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